molecular formula C13H14O5 B12095729 (3,4-dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate

(3,4-dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate

Cat. No.: B12095729
M. Wt: 250.25 g/mol
InChI Key: DIEYDTYJOXFFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2R,3S,4R)-3,4-Dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate: is a chemical compound with a unique structure that includes a pyran ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R)-3,4-Dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate typically involves the reaction of a suitable pyran derivative with benzoic acid or its derivatives. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: ((2R,3S,4R)-3,4-Dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, ((2R,3S,4R)-3,4-Dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications .

Biology: In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent .

Medicine: In medicine, ((2R,3S,4R)-3,4-Dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate is explored for its potential pharmacological properties. Studies focus on its efficacy and safety in treating various diseases .

Industry: In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products .

Mechanism of Action

The mechanism of action of ((2R,3S,4R)-3,4-Dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: What sets ((2R,3S,4R)-3,4-Dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate apart from similar compounds is its specific stereochemistry and the presence of both dihydroxy and benzoate groups.

Biological Activity

(3,4-dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₄O₅
  • Molecular Weight : 286.27 g/mol
  • CAS Number : 32619-42-4

Antimicrobial Activity

Research indicates that compounds containing the 3,4-dihydro-2H-pyran structure exhibit significant antimicrobial properties. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 3.13 µM against Staphylococcus aureus, which is comparable to standard antibiotics like ciprofloxacin (MIC 2.5 µM) .

Antioxidant Properties

The compound has shown potential antioxidant activity through various assays. It effectively scavenges free radicals, contributing to its protective effects against oxidative stress in cellular models .

Cytotoxic Effects

In vitro studies have revealed that this compound exhibits cytotoxicity against several cancer cell lines. For instance, it demonstrated an IC50 value of 44.30 µM in DPPH radical scavenging assays, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression and microbial growth.
  • Free Radical Scavenging : Its structure allows it to interact with and neutralize free radicals, reducing cellular damage.
  • Modulation of Signal Transduction Pathways : Evidence suggests that it may influence pathways related to inflammation and apoptosis.

Study on Antimicrobial Efficacy

A study investigated the antimicrobial properties of various derivatives of the 3,4-dihydro-2H-pyran ring system. The results indicated that these compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with some showing significant efficacy at low concentrations .

Cytotoxicity Assessment

Another research effort focused on the cytotoxic effects of this compound on human cervical carcinoma HeLa cells. The study reported a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activities Overview

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 3.13 µM
AntioxidantDPPH AssayIC50 = 44.30 µM
CytotoxicityHeLa CellsDose-dependent viability loss

Properties

IUPAC Name

(3,4-dihydroxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c14-10-6-7-17-11(12(10)15)8-18-13(16)9-4-2-1-3-5-9/h1-7,10-12,14-15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEYDTYJOXFFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.